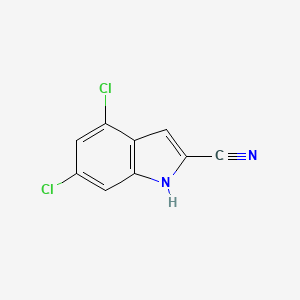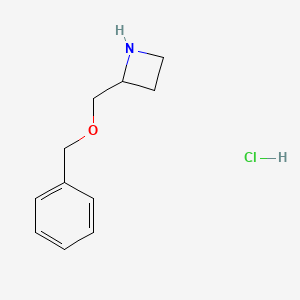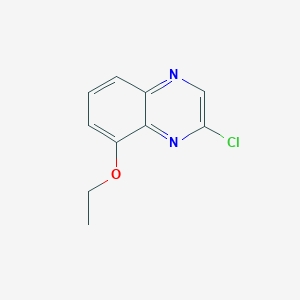
6-(Phenoxymethyl)picolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Phenoxymethyl)picolinaldehyde is an organic compound with the molecular formula C13H11NO2. It is a derivative of picolinaldehyde, where a phenoxymethyl group is attached to the 6-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Phenoxymethyl)picolinaldehyde typically involves the reaction of picolinaldehyde with phenoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
6-(Phenoxymethyl)picolinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 6-(Phenoxymethyl)picolinic acid.
Reduction: 6-(Phenoxymethyl)picolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Phenoxymethyl)picolinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Phenoxymethyl)picolinaldehyde depends on its specific application. In general, the aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity or protein function. The phenoxymethyl group can also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Picolinaldehyde: The parent compound, lacking the phenoxymethyl group.
Nicotinaldehyde: A structural isomer with the aldehyde group at the 3-position of the pyridine ring.
Isonicotinaldehyde: Another isomer with the aldehyde group at the 4-position of the pyridine ring.
Uniqueness
6-(Phenoxymethyl)picolinaldehyde is unique due to the presence of the phenoxymethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and potential for forming specific interactions with biological targets, making it a valuable tool in both synthetic and medicinal chemistry .
Properties
CAS No. |
933791-32-3 |
|---|---|
Molecular Formula |
C13H11NO2 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
6-(phenoxymethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C13H11NO2/c15-9-11-5-4-6-12(14-11)10-16-13-7-2-1-3-8-13/h1-9H,10H2 |
InChI Key |
NWERENMQBQCABZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC(=CC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Phenyl-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine](/img/structure/B11891720.png)


![8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B11891737.png)



![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11891762.png)


